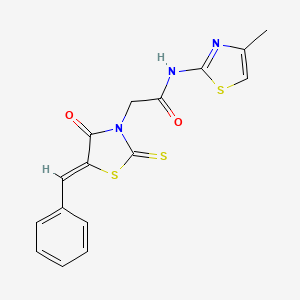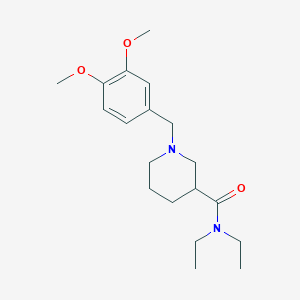![molecular formula C19H21N3O5 B4921829 1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4921829.png)
1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine, commonly known as MNPA, is a piperazine derivative that has gained attention due to its potential pharmacological properties. MNPA is a compound that has been synthesized in recent years, and its chemical structure has been characterized. This compound has been studied for its potential applications in scientific research.
作用機序
The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in many physiological processes. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which can lead to an increase in acetylcholine levels. This can have various effects on the body, including improving cognitive function and reducing blood pressure. MNPA has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
実験室実験の利点と制限
MNPA has several advantages and limitations for lab experiments. One advantage is that it is a relatively new compound, which means that there is still much to be discovered about its potential applications. Another advantage is that it has been shown to have potential as an inhibitor of acetylcholinesterase, which could be useful in the development of new treatments for conditions such as Alzheimer's disease. One limitation is that MNPA has not been extensively studied in humans, so its safety and efficacy are not well-established.
将来の方向性
There are several future directions for research on MNPA. One direction is to further investigate its potential as an inhibitor of acetylcholinesterase, and its potential applications in the treatment of Alzheimer's disease. Another direction is to investigate its potential as an antihypertensive agent, and its effects on blood pressure in humans. Additionally, further research is needed to fully understand the mechanism of action of MNPA, and its potential applications in other areas of scientific research.
合成法
MNPA can be synthesized using a multi-step reaction process. The initial step involves the synthesis of 2-methoxyphenol, which is then reacted with ethyl chloroacetate to form 2-methoxyphenylacetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with piperazine to form the desired product, MNPA.
科学的研究の応用
MNPA has been studied for its potential applications in scientific research. It has been shown to have potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MNPA has also been studied for its potential as an antihypertensive agent, as it has been shown to lower blood pressure in animal models.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-26-17-4-2-3-5-18(17)27-14-19(23)21-12-10-20(11-13-21)15-6-8-16(9-7-15)22(24)25/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBSKFCVOJIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4921747.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4921755.png)
![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)

![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![ethyl 4-[3-(2-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4921792.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4921803.png)

![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)

